REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:13][CH:14]([CH3:18])[C:15](Cl)=[O:16]>C(Cl)Cl>[Br:13][CH:14]([CH3:18])[C:15]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[F:8])=[O:16] |f:1.2.3.4|
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Name
|
|
Quantity
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75 mL
|
Type
|
reactant
|
Smiles
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FC1=CC(=CC=C1)F
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Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
BrC(C(=O)Cl)C
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Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
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ice water
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Quantity
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1.5 L
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Type
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CUSTOM
|
Details
|
while stirring
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added dropwise
|
Type
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STIRRING
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Details
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The mixture was stirred for 2 hours on an oil bath at 50°-55° C
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled, to which
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was subjected to extraction twice with methylene chloride (100 ml)
|
Type
|
WASH
|
Details
|
washed with water (500 ml), which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |